

A Technical Guide to the Physical Characteristics of Cyclohexadecanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclohexadecanone**

Cat. No.: **B1615262**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexadecanone, a macrocyclic ketone, is a significant compound primarily utilized in the fragrance and perfumery industries for its distinct musk-like odor.^[1] Its large ring structure and ketone functional group dictate its unique physical and chemical properties. This technical guide provides an in-depth overview of the core physical characteristics of **Cyclohexadecanone**, complete with experimental protocols for their determination and illustrative workflows. All quantitative data is presented in structured tables for clarity and comparative analysis.

Molecular and Physical Properties

Cyclohexadecanone is a white, crystalline solid under standard conditions, possessing a tenacious animalic, musk-like odor.^{[2][3]} Its fundamental molecular and physical properties are summarized in the tables below. It is important to note that variations in reported values exist in the literature, which may be attributed to different experimental conditions or isomeric purity.

General Properties

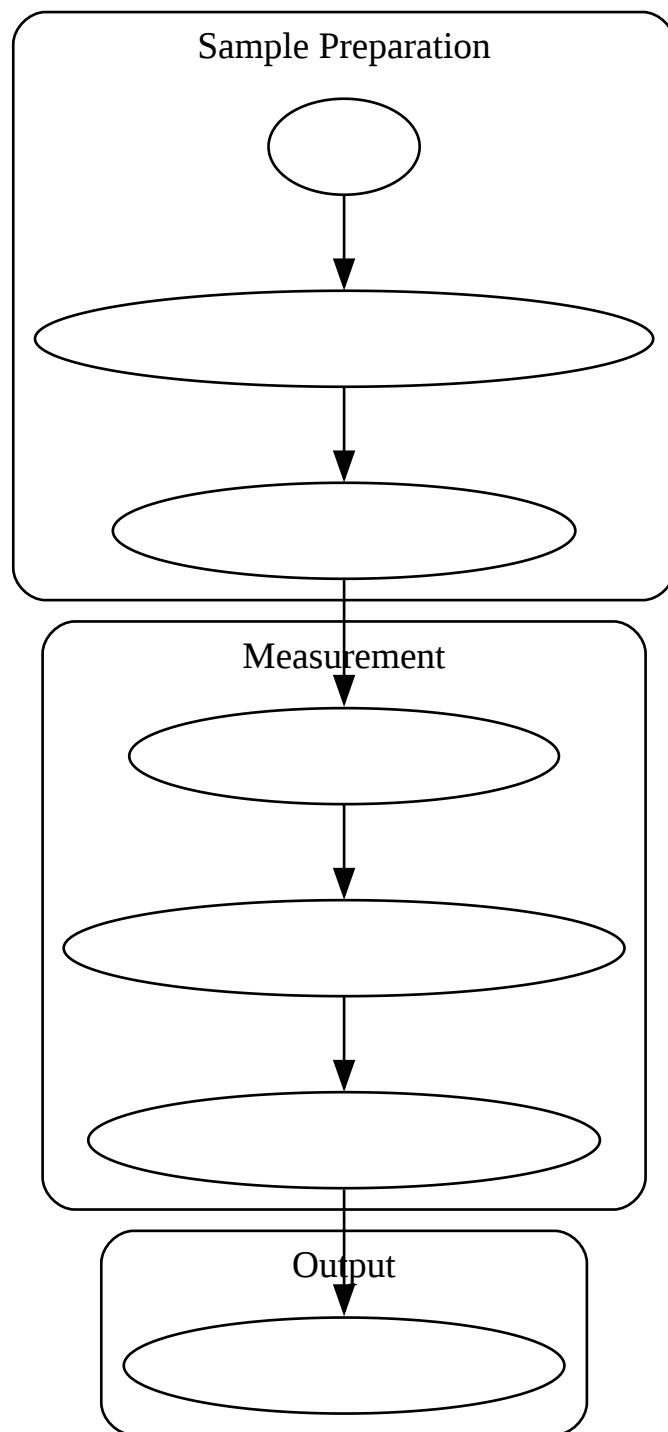
Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₃₀ O	[2]
Molecular Weight	238.41 g/mol	[2]
Appearance	White to pale tan powder/crystals	[2][4]
Odor	Tenacious animal, musk-like	[1][2]

Tabulated Physical Characteristics

The following table summarizes the key quantitative physical data for **Cyclohexadecanone**. Where conflicting data exists, a range is provided with corresponding citations.

Physical Property	Reported Value(s)	Unit	Source(s)
Melting Point	66 to 76	°C	[4][5][6]
Boiling Point	138 @ 0.5 Torr to 341 @ 760 mm Hg	°C	[2][4]
Density	0.8962 @ 60 °C	g/cm ³	[2]
Vapor Pressure	0.000120 @ 25 °C (est.)	mm Hg	[4]
Flash Point	148.33	°C	[4]
Water Solubility	0.1915 (est.) to <1	mg/L	[3][4]
Alcohol Solubility	Soluble	-	[4]

Experimental Protocols


This section details the methodologies for determining the key physical characteristics of **Cyclohexadecanone**. These are generalized protocols that can be adapted for specific laboratory settings.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid like **Cyclohexadecanone** can be accurately determined using the capillary method.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **Cyclohexadecanone** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

[Click to download full resolution via product page](#)

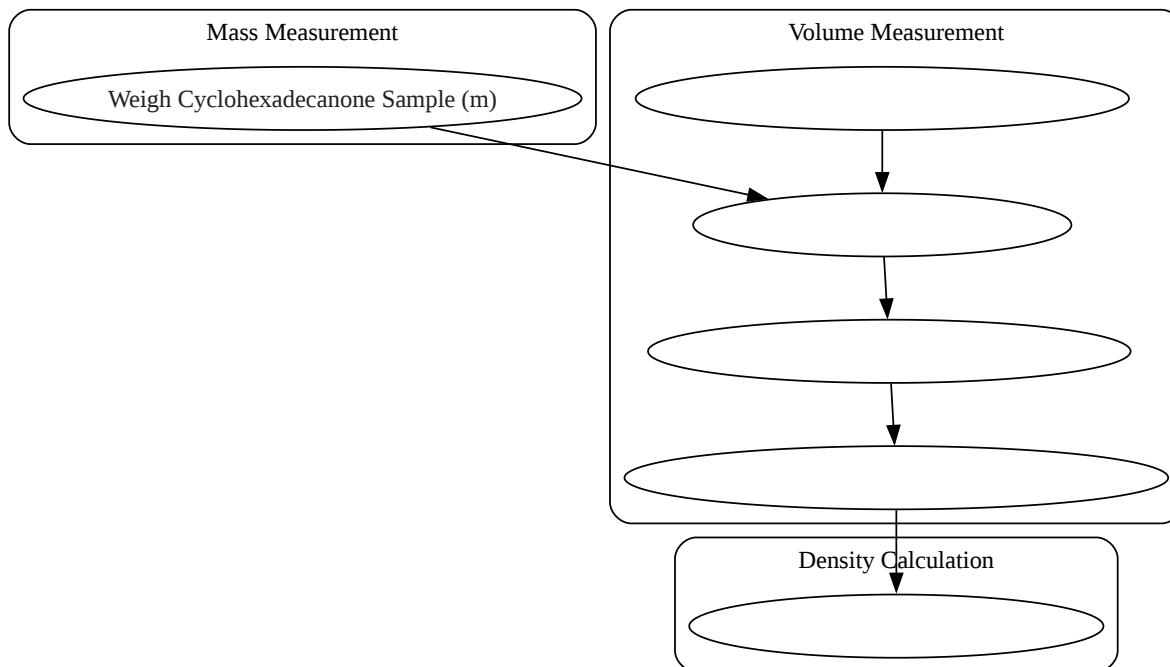
Workflow for Melting Point Determination.

Boiling Point Determination (Distillation Method)

For determining the boiling point at atmospheric or reduced pressure, a distillation method is employed.

Methodology:

- Apparatus Setup: A distillation flask is filled with a small amount of **Cyclohexadecanone** and a few boiling chips. A condenser and a collection flask are attached. A thermometer is positioned so that its bulb is just below the side arm of the distillation flask.
- Heating: The flask is gently heated.
- Equilibrium: As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.
- Boiling Point Reading: The temperature at which the vapor is in equilibrium with the boiling liquid, indicated by a constant temperature reading as the liquid condenses and drips into the collection flask, is recorded as the boiling point. The atmospheric pressure should also be recorded.


Density of a Solid (Volume Displacement Method)

The density of solid **Cyclohexadecanone** can be determined by measuring the volume of a liquid displaced by a known mass of the solid.

Methodology:

- Mass Measurement: A sample of **Cyclohexadecanone** is accurately weighed using an analytical balance.
- Initial Volume: A graduated cylinder is partially filled with a liquid in which **Cyclohexadecanone** is insoluble (e.g., water, given its very low solubility), and the initial volume is recorded.
- Volume Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.
- Final Volume: The new volume in the graduated cylinder is recorded. The difference between the final and initial volumes gives the volume of the solid.

- Density Calculation: The density is calculated by dividing the mass of the solid by its volume.

[Click to download full resolution via product page](#)

Workflow for Density Determination by Volume Displacement.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

- Sample Preparation: An excess amount of solid **Cyclohexadecanone** is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

- Equilibration: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.
- Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
- Concentration Analysis: The concentration of **Cyclohexadecanone** in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The resulting concentration is the solubility of the compound in that solvent at that temperature.

Spectral Data

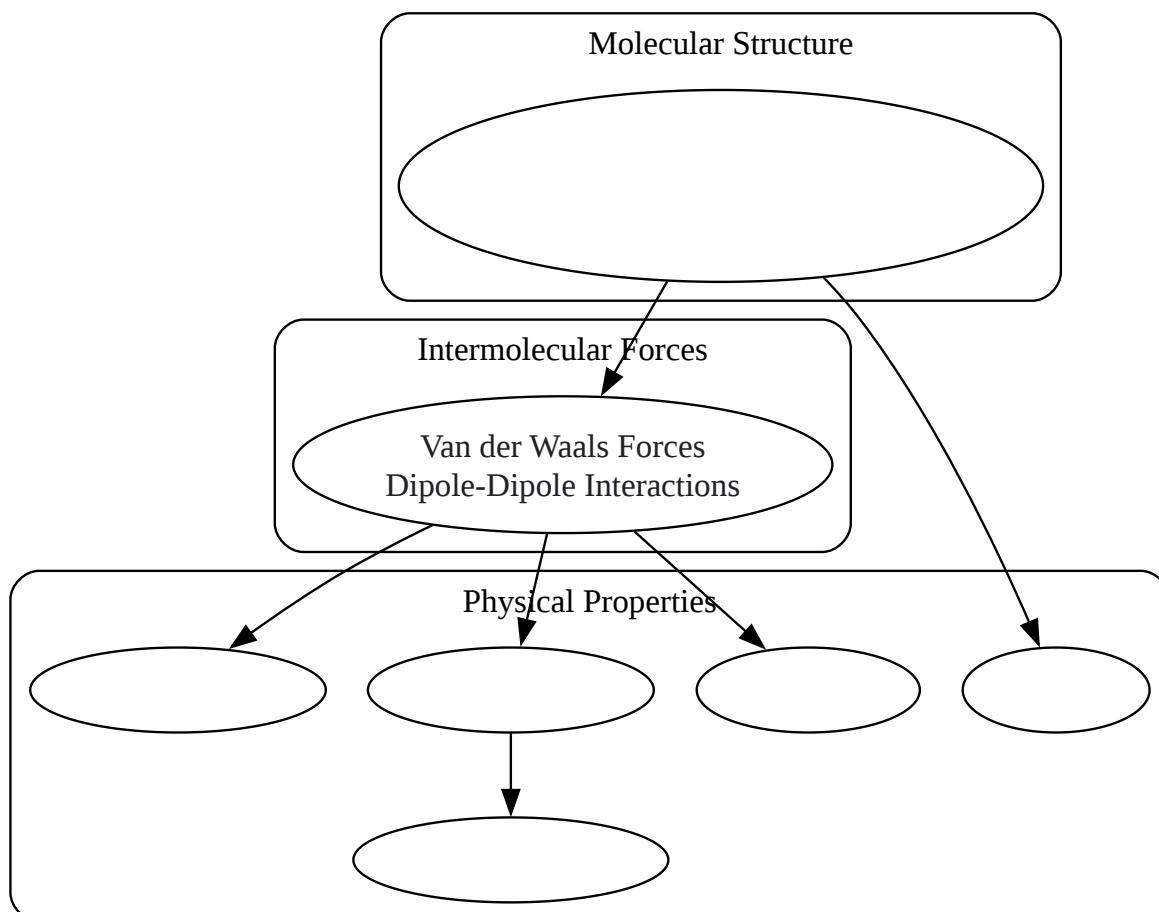
Spectroscopic techniques are crucial for the structural elucidation and identification of **Cyclohexadecanone**.

Mass Spectrometry (MS)

The mass spectrum of **Cyclohexadecanone** provides information about its molecular weight and fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecular ion peak (M^+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (238.41).

Infrared (IR) Spectroscopy

The IR spectrum of **Cyclohexadecanone** is characterized by specific absorption bands corresponding to its functional groups. A strong absorption band is expected in the region of $1700\text{-}1725\text{ cm}^{-1}$, which is characteristic of the C=O (carbonyl) stretching vibration of a saturated cyclic ketone. The spectrum would also show C-H stretching vibrations for the methylene groups of the ring at approximately $2850\text{-}2950\text{ cm}^{-1}$.


Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **Cyclohexadecanone** would show signals corresponding to the different sets of protons in the 16-membered ring. Due to the symmetry of the molecule, a complex pattern of overlapping multiplets would be expected in the upfield region (typically 1.0-2.5 ppm).

- ^{13}C NMR: The carbon NMR spectrum would provide information about the carbon skeleton. A characteristic signal for the carbonyl carbon would be observed in the downfield region (around 200-220 ppm). The other carbon atoms of the ring would appear as a series of signals in the upfield region.

Logical Relationships of Physical Properties

The physical properties of **Cyclohexadecanone** are interconnected and are fundamentally derived from its molecular structure.

[Click to download full resolution via product page](#)

Interrelation of Cyclohexadecanone's Physical Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclodecanone | C10H18O | CID 73918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry-online.com [chemistry-online.com]
- 3. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 4. Cyclohexadecanone [webbook.nist.gov]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Cyclohexadecanone - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Technical Guide to the Physical Characteristics of Cyclohexadecanone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1615262#physical-characteristics-of-cyclohexadecanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com